Technical Guide: Synthesis and Analytical Characterization of Oxamyl Oxime (CAS 30558-43-1)
Technical Guide: Synthesis and Analytical Characterization of Oxamyl Oxime (CAS 30558-43-1)
This guide details the synthesis, structural characterization, and analytical validation of Oxamyl Oxime (Methyl 2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate), the primary metabolite and synthetic precursor of the carbamate pesticide Oxamyl.[1][2][3]
[1][2][3]
Executive Summary & Chemical Profile[1][2][4]
Oxamyl Oxime is the critical N-hydroxy intermediate formed during the industrial synthesis of Oxamyl and is its principal degradation product in environmental matrices (soil/water).[1][3] Unlike its parent carbamate, the oxime possesses a free hydroxyl group at the imine functionality, significantly altering its polarity and stability.[1][2]
High-purity synthesis of this compound is essential for:
-
Toxicological Screening: Assessing the chronic risk of pesticide breakdown products.[1]
-
Residue Analysis: Establishing accurate calibration standards for LC-MS/MS environmental monitoring.
-
Metabolic Profiling: Mapping the degradation pathways of thioimidate pesticides.
Chemical Identity
| Parameter | Detail |
| IUPAC Name | Methyl 2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate |
| CAS Number | 30558-43-1 |
| Molecular Formula | C |
| Molecular Weight | 162.21 g/mol |
| Structure | Me |
| Appearance | White crystalline solid |
| Solubility | Soluble in Methanol, DMSO, Acetonitrile; Moderate water solubility |
Strategic Retrosynthesis
To synthesize Oxamyl Oxime with high regioselectivity, we must construct the thioimidate backbone (
-
The Hydroximoyl Chloride Route (Primary): Utilizes the chlorination of an alpha-oximino ester/amide followed by nucleophilic substitution with a thiol.[1] This is the industrial standard due to its robustness.[1]
-
The Hydrolysis Route (Secondary): Controlled alkaline hydrolysis of commercial Oxamyl.[1][3] While useful for small-scale analytical standards, it requires handling the highly toxic parent pesticide.[1][2]
Pathway Visualization (Graphviz)[1][3]
Figure 1: Retrosynthetic disconnection showing the stepwise construction of the thioimidate core from methyl glyoxylate.
Detailed Experimental Protocols
Method A: Total Synthesis (The Glyoxylate Route)
This protocol avoids the use of highly toxic carbamate precursors, building the molecule from basic synthons.[1][3]
Reagents Required:
-
Hydroxylamine hydrochloride (
)[1][3] -
Chlorine gas (
) or N-Chlorosuccinimide (NCS)[1][3] -
Sodium thiomethoxide (
) or Methanethiol ( )[1][3]
Step 1: Preparation of Methyl Glyoxylate Oxime
-
Dissolve methyl glyoxylate (100 mmol) in methanol (50 mL).[1][3]
-
Add hydroxylamine hydrochloride (110 mmol) and sodium acetate (110 mmol) to buffer the solution.
-
Stir at room temperature (RT) for 4 hours. Monitor by TLC (EtOAc/Hexane).[1][3]
-
Workup: Evaporate methanol, extract with EtOAc, wash with brine, and dry over
.
Step 2: Chlorination (Formation of Hydroximoyl Chloride)
Critical Safety Note:[1][3] This step generates HCl and potentially unstable chloro-intermediates. Maintain temperature < 10°C.
-
Dissolve the oxime from Step 1 in DCM.[1]
-
Cool to 0°C. Slowly bubble
gas or add NCS (1.05 eq) portion-wise. -
Stir at 0-5°C for 2 hours. The solution usually turns a transient blue/green color (nitroso intermediate) before becoming colorless/yellow.[1][3]
-
Result: Methyl 2-chloro-2-(hydroxyimino)acetate.[1][2][3] Use immediately in Step 3.
Step 3: Thiolation (Introduction of S-Methyl)
-
Prepare a solution of Sodium Thiomethoxide (1.1 eq) in dry methanol.
-
Add the chloro-oxime solution (from Step 2) dropwise to the thiomethoxide solution at -10°C. Exothermic reaction.
-
Allow to warm to RT over 2 hours.
-
Mechanism: The thiolate displaces the chloride via
or addition-elimination on the nitrile oxide intermediate.[1] -
Result: Methyl 2-(hydroxyimino)-2-(methylthio)acetate.[1][2][3]
Step 4: Amidation (Final Assembly)
-
Dissolve the thio-ester from Step 3 in methanol.[1]
-
Add excess Dimethylamine (3-5 eq) at 0°C.
-
Stir in a sealed vessel at RT for 12-24 hours. The amine attacks the ester carbonyl, displacing methanol.[1]
-
Purification: Concentrate in vacuo. Recrystallize the residue from Isopropanol/Hexane or purify via Flash Chromatography (DCM:MeOH 95:5).
-
Yield: Typically 60-75% overall.[1]
Method B: Hydrolysis of Oxamyl (Analytical Scale)
Use this method only if you possess certified Oxamyl standards and require the metabolite for immediate MS identification.[1][3]
-
Dissolve Oxamyl (100 mg) in 10 mL of water.[1]
-
Adjust pH to 10 using 1M NaOH.[1]
-
Stir at RT for 6 hours. (Oxamyl half-life at pH 9 is ~3 hours).[1][3][5][6]
-
Acidify to pH 4 with 1M HCl to stabilize the oxime.
-
Extract with Ethyl Acetate (
mL).[1] -
Evaporate solvent to yield the crude oxime.[1]
Analytical Characterization
To validate the identity and purity of the synthesized Oxamyl Oxime, the following spectral data must be confirmed.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
| Nucleus | Shift ( | Multiplicity | Assignment | Structural Context |
| 11.5 - 12.0 | Singlet (Broad) | -OH | Oximic proton (Exchangeable with D | |
| 2.95, 3.05 | Singlets | -N(CH | Amide methyls (Nonequivalent due to restricted rotation) | |
| 2.30 | Singlet | -S-CH | Thioimidate methyl group | |
| 162.5 | - | C=O[1][3] | Carbonyl carbon | |
| 148.0 | - | C=N | Imine carbon (Thioimidate core) | |
| 36.5, 38.0 | - | N-CH | Dimethylamide carbons | |
| 14.5 | - | S-CH | Thiomethyl carbon |
Mass Spectrometry (LC-MS/MS)[1][2][3][10]
Infrared Spectroscopy (FT-IR)[1][2][3]
-
3200 - 3400 cm
: Broad O-H stretch (Oxime).[1][3] -
1640 - 1660 cm
: Strong C=O stretch (Amide).[1][3] -
1590 - 1610 cm
: C=N stretch.[1][3]
Environmental Fate & Metabolism Pathway
Understanding the stability of Oxamyl Oxime is crucial for experimental design.[1] It is the "bottleneck" metabolite—more stable than the parent Oxamyl but eventually degrading into dimethylamine and oxalic acid derivatives.[1]
Figure 2: Degradation pathway of Oxamyl.[1][3][7] The oxime is the primary hydrolysis product formed via the loss of the methylcarbamoyl group.[1][2][3]
Safety & Handling Protocols
-
Toxicity: While less acutely toxic than Oxamyl (which is an acetylcholinesterase inhibitor), the oxime should be treated as a Category 2 Oral Toxicant .[1][3]
-
Precursor Hazards:
-
Storage: Store neat standards at -20°C under Argon. Solutions in Acetonitrile are stable for 6 months at 4°C.[1]
References
-
DuPont. (1972).[1][3] United States Patent 3,658,869: Methomyl and Oxamyl Synthesis.[1] U.S. Patent and Trademark Office.[1] Link
-
U.S. Environmental Protection Agency (EPA). (2000).[1][3] Oxamyl: Reregistration Eligibility Decision (RED) Fact Sheet. EPA 738-F-00-016.[1][2] Link
-
PubChem. (n.d.).[1][3][6] Oxamyl Oxime (Compound Summary). National Center for Biotechnology Information.[1] Link[1][3]
-
Food and Agriculture Organization (FAO). (1980).[1][3] Pesticide Residues in Food: Oxamyl Evaluations. Joint FAO/WHO Meeting on Pesticide Residues (JMPR).[1][3] Link
-
Smelt, J. H., et al. (1983).[1] Conversion of Oxamyl to Oxamyl Oxime in Soil. Pesticide Science. Link[1][3]
Sources
- 1. Oxamyl - Wikipedia [en.wikipedia.org]
- 2. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]
- 3. US20210045384A1 - Novel crystalline form of oxamyl process for its preparation and use of the same - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxamyl CAS#: 23135-22-0 [m.chemicalbook.com]
- 6. Oxamyl | C7H13N3O3S | CID 31657 - PubChem [pubchem.ncbi.nlm.nih.gov]
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